molecular formula C9H10 B1617378 7-Methylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 55337-80-9

7-Methylbicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B1617378
CAS No.: 55337-80-9
M. Wt: 118.18 g/mol
InChI Key: DIIIHASDQIQOFX-UHFFFAOYSA-N
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Description

7-Methylbicyclo[4.2.0]octa-1,3,5-triene is an organic compound with the molecular formula C₉H₁₀. It is a bicyclic hydrocarbon featuring a methyl group attached to a bicyclo[4.2.0]octa-1,3,5-triene framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene can be achieved through several methods. One notable method involves the palladium-catalyzed C(sp³)-H bond arylation. This process typically starts with methyl 2-(2-chlorophenyl)-2-methylpropanoate, which undergoes a series of reactions including the use of lithium bis(trimethylsilyl)amide, iodomethane, and palladium(II) acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons .

Scientific Research Applications

7-Methylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methylbicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to its chemical reactivity and potential biological activity. The specific pathways and targets depend on the context of its application, such as in organic synthesis or pharmaceutical research .

Comparison with Similar Compounds

Uniqueness: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties.

Properties

IUPAC Name

7-methylbicyclo[4.2.0]octa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-7-6-8-4-2-3-5-9(7)8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIIHASDQIQOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341838
Record name 7-Methylbicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55337-80-9
Record name 7-Methylbicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
7-Methylbicyclo[4.2.0]octa-1,3,5-triene

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